Differentiated Pharmacokinetic Profile: Intermediate Half-Life Between Sildenafil/Vardenafil and Tadalafil
Udenafil demonstrates a unique pharmacokinetic profile that combines a relatively rapid onset with a long duration of action. Its Tmax (0.76 h) is comparable to the fastest-acting agents like avanafil (0.75 h) and vardenafil (0.66 h), while its terminal half-life (t½ = 9.88 h) is significantly longer than sildenafil (3.98 h) and vardenafil (3.9 h), but shorter than tadalafil (17.5 h) [1]. This intermediate profile supports both on-demand and once-daily dosing paradigms [2].
| Evidence Dimension | Pharmacokinetic Parameters: Tmax and Terminal Half-Life (t½) |
|---|---|
| Target Compound Data | Udenafil (200 mg): Tmax = 0.76 h, t½ = 9.88 h |
| Comparator Or Baseline | Sildenafil (100 mg): Tmax = 0.95 h, t½ = 3.98 h; Vardenafil FCT (20 mg): Tmax = 0.66 h, t½ = 3.9 h; Tadalafil (20 mg): Tmax = 2 h, t½ = 17.5 h; Avanafil (200 mg): Tmax = 0.75 h, t½ = 5.1 h [1] |
| Quantified Difference | Udenafil t½ is 148% longer than sildenafil, 153% longer than vardenafil, and 44% shorter than tadalafil. |
| Conditions | Human pharmacokinetic study data from clinical pharmacology reviews; values represent mean parameters from approved therapeutic doses. |
Why This Matters
This distinct PK profile allows researchers to select udenafil for studies requiring sustained PDE5 inhibition over a 24-hour period without the extended tissue accumulation and PDE11-related effects associated with tadalafil.
- [1] Clerin V, Gale C, Tamimi NA. PDE5 inhibitors: in vitro and in vivo pharmacological profile. Br J Pharmacol. 2014; (as cited in PMC7707100 Table 1). View Source
- [2] ScienceDirect. Udenafil - an overview. (citing Dong-A Pharmaceutical Phase 1 data). View Source
